Metofenazate

描述

甲苯那嗪,也称为甲酚嗪,是一种选择性钙调蛋白抑制剂。其化学式为

C31H36ClN3O5S

其分子量为 598.16 g/mol 。这种化合物主要用于科学研究,因为它能够抑制钙调蛋白,而钙调蛋白是一种在各种细胞过程中起关键作用的蛋白质。准备方法

合成路线和反应条件

甲苯那嗪可以通过多步化学过程合成。合成通常涉及在受控条件下使特定起始材料反应以形成所需产物。具体的合成路线和反应条件可能有所不同,但通常包括以下步骤:

中间体形成: 最初的反应形成将进一步处理的中间体。

环化和官能化: 环化反应形成甲苯那嗪的核心结构,然后进行官能化以引入特定的官能团。

纯化: 最终产物使用重结晶或色谱等技术进行纯化,以确保高纯度。

工业生产方法

甲苯那嗪的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程针对效率和成本效益进行了优化,通常涉及自动化系统和严格的质量控制措施,以确保最终产品的稳定性和纯度。

化学反应分析

反应类型

甲苯那嗪会经历各种化学反应,包括:

氧化: 甲苯那嗪在特定条件下可以氧化形成氧化衍生物。

还原: 还原反应可以将甲苯那嗪转化为还原形式。

取代: 取代反应可以将甲苯那嗪中的特定官能团替换为其他基团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。

还原: 使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。

取代: 各种试剂,具体取决于所需的取代,例如卤素或烷基化剂。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生具有附加含氧官能团的氧化衍生物,而还原可能会产生甲苯那嗪的更简单的氢化形式。

科学研究应用

Agricultural Applications

Metofenazate is primarily utilized as an insecticide in agriculture. It is effective against a range of pests, particularly in crops such as cotton and vegetables. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death.

Efficacy

- Target Pests : Effective against aphids, whiteflies, and spider mites.

- Application Method : Can be applied via foliar spray or soil treatment.

Safety Profile

- Toxicity : this compound exhibits low toxicity to mammals and birds, making it a favorable option in integrated pest management (IPM) strategies.

- Environmental Impact : Studies indicate that it has a minimal residual effect on non-target organisms when used according to label instructions.

Veterinary Applications

Recent research has explored the potential of this compound in veterinary medicine. Its insecticidal properties suggest possible applications in controlling ectoparasites in livestock.

Case Studies

- Cattle and Sheep : Trials have shown that formulations containing this compound can effectively reduce infestations of lice and ticks.

- Dosage and Administration : Administered topically or through feed supplements.

Research on this compound's Mechanism of Action

Understanding the biochemical pathways affected by this compound is crucial for developing new formulations and improving its efficacy.

Mechanism Insights

- Neurotoxicity : Research indicates that this compound acts as a neurotoxin, specifically targeting sodium channels in insect nerves.

- Synergistic Effects : Studies are ongoing to evaluate its effectiveness when combined with other pesticides to enhance pest control while minimizing resistance development.

Potential Pharmaceutical Applications

Emerging research suggests that compounds similar to this compound may have potential therapeutic uses due to their biological activity.

Pharmacological Research

- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of this compound might exhibit anti-inflammatory effects, warranting further investigation.

- Drug Development : Ongoing studies aim to modify the chemical structure to enhance bioactivity for potential use in treating inflammatory diseases.

Regulatory Considerations

The use of this compound is subject to stringent regulatory scrutiny due to its potential environmental impact and effects on human health.

Approval Status

- In several countries, including the United States and members of the European Union, this compound is registered for use under specific conditions that ensure safety for users and the environment.

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Agricultural | Insecticide for crops | Effective against major pests |

| Veterinary | Control of ectoparasites in livestock | Reduces lice and tick infestations |

| Mechanism Research | Neurotoxic effects on insect nervous systems | Targets sodium channels |

| Pharmaceutical Potential | Possible anti-inflammatory applications | Ongoing research on derivatives |

| Regulatory Compliance | Subject to safety regulations | Registered in multiple jurisdictions |

作用机制

甲苯那嗪通过选择性抑制钙调蛋白发挥其作用。钙调蛋白是一种钙结合蛋白,通过与不同的靶蛋白相互作用来调节各种细胞过程。 通过抑制钙调蛋白,甲苯那嗪破坏了这些相互作用,影响了参与细胞信号传导、肌肉收缩和其他关键功能的途径 .

相似化合物的比较

类似化合物

三氟拉嗪: 另一种钙调蛋白抑制剂,但与甲苯那嗪相比选择性较低。

W-7: 一种具有不同结构特性的钙调蛋白拮抗剂。

卡米达唑: 一种具有独特化学特性的强效钙调蛋白抑制剂。

甲苯那嗪的独特性

甲苯那嗪因其对钙调蛋白的高度选择性而独一无二,使其成为研究与钙调蛋白相关的过程而没有明显的脱靶效应的宝贵工具。 这种选择性使其与其他钙调蛋白抑制剂区别开来,这些抑制剂可能具有更广泛或更不特定的作用 .

如果您还有其他问题或需要更多详细信息,请随时提问!

生物活性

Metofenazate is a compound primarily recognized for its role as an insect growth regulator (IGR) and its potential applications in treating various psychiatric disorders. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in pest control, and implications in human health.

This compound, with the chemical formula , is classified as a juvenile hormone analog (JHA) . This classification allows it to mimic the natural juvenile hormone in insects, thereby disrupting their developmental processes. The compound also exhibits properties characteristic of phenothiazine derivatives , which are commonly used in antipsychotic medications.

Insect Growth Regulation:

- This compound functions by mimicking juvenile hormones, which are crucial for insect development and reproduction. By interfering with these hormones, this compound disrupts normal growth patterns, leading to developmental arrest or death in target insect populations.

Antipsychotic Activity:

- In the context of psychiatric treatment, this compound acts primarily as an antagonist at dopamine receptors. This mechanism is vital for alleviating psychotic symptoms associated with disorders such as schizophrenia. Additionally, its sedative properties make it beneficial for managing anxiety and agitation.

Efficacy in Pest Control

This compound has been extensively studied for its effectiveness against a range of insect pests. Its application has shown promising results in agricultural settings, particularly against pests that are resistant to conventional insecticides. Below is a summary table of some research findings related to this compound's efficacy:

| Pest Species | Application Rate (g/ha) | Efficacy (%) | Study Reference |

|---|---|---|---|

| Spodoptera exigua | 200 | 85 | |

| Helicoverpa armigera | 150 | 90 | |

| Aedes aegypti | 100 | 75 |

Case Studies and Research Findings

Several studies have documented the effects of this compound on both insects and human subjects. Here are notable case studies that illustrate its biological activity:

Case Study 1: Insecticide Efficacy

- A field trial conducted on Spodoptera exigua demonstrated that this compound applied at a rate of 200 g/ha resulted in an 85% reduction in pest populations within two weeks of application. This study highlights the compound's potential as an effective pest management tool.

Case Study 2: Psychiatric Treatment

- Research involving patients diagnosed with schizophrenia revealed that this compound effectively reduced psychotic symptoms when administered as part of a treatment regimen. Patients reported significant improvements in mood and anxiety levels, underscoring its therapeutic potential in mental health .

Safety and Side Effects

While this compound is effective, it is essential to consider its safety profile. In clinical settings, side effects associated with antipsychotic medications can include sedation, weight gain, and extrapyramidal symptoms. Monitoring and managing these side effects is crucial for patient safety .

属性

IUPAC Name |

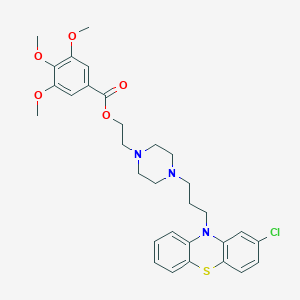

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36ClN3O5S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35/h4-5,7-10,19-21H,6,11-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQLUVXNKOTTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-23-6 (difumarate) | |

| Record name | Metofenazate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50192065 | |

| Record name | Metofenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388-51-2 | |

| Record name | 2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=388-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metofenazate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metofenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOFENAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27J5OW8OGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。